molecular formula C9H9BrO B13656916 6-Bromo-2,3-dimethylbenzaldehyde

6-Bromo-2,3-dimethylbenzaldehyde

Cat. No.: B13656916
M. Wt: 213.07 g/mol
InChI Key: SUNLPCXOUKZNJO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-dimethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C to ensure selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water.

Major Products Formed

    Oxidation: 6-Bromo-2,3-dimethylbenzoic acid.

    Reduction: 6-Bromo-2,3-dimethylbenzyl alcohol.

    Substitution: 6-Hydroxy-2,3-dimethylbenzaldehyde.

Scientific Research Applications

6-Bromo-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Bromo-2,3-dimethylbenzaldehyde can be compared with other similar compounds, such as:

    5-Bromo-2,3-dimethylbenzaldehyde: Similar structure but with the bromine atom at the 5th position.

    6-Bromo-2,3-dimethylbenzoic acid: The carboxylic acid derivative of this compound.

    6-Hydroxy-2,3-dimethylbenzaldehyde: The hydroxyl-substituted derivative.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-2,3-dimethylbenzaldehyde

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3

InChI Key

SUNLPCXOUKZNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C=O)C

Origin of Product

United States

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